Tetrasodium ((octylimino)bis(methylene))bisphosphonate
Description
Introduction to Tetrasodium ((Octylimino)bis(methylene))bisphosphonate
Systematic Nomenclature and Structural Classification
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine . Its molecular formula, C₁₀H₂₁NNa₄O₆P₂ , reflects a 10-carbon alkyl chain (octyl group) bonded to a central nitrogen atom, which is further linked to two methylenebisphosphonate groups (–CH₂–PO₃²⁻). Four sodium ions neutralize the compound’s anionic charges, yielding a stable salt with a molar mass of 405.18 g/mol .
Structural Features:
- Octyl chain (C₈H₁₇) : Provides hydrophobic character, influencing solubility and molecular interactions.
- Bisphosphonate groups : Enable strong chelation with divalent cations like calcium, critical for binding to hydroxyapatite in bone.
- Sodium counterions : Enhance aqueous solubility and stability in physiological environments.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 81797-48-0 | |
| Molecular Formula | C₁₀H₂₁NNa₄O₆P₂ | |
| IUPAC Name | Tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine | |
| Molecular Weight | 405.18 g/mol |
Structurally, this compound belongs to the alkylimino bisphosphonate subclass, distinguished by its nitrogen-centered alkyl chain and dual phosphonate functionalities. The octyl group classifies it as a long-chain bisphosphonate, contrasting with shorter analogs like tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (C₄H₉NNa₄O₇P₂).
Historical Development of Alkylimino Bisphosphonate Compounds
The development of bisphosphonates originated in the mid-20th century with the synthesis of etidronate , a first-generation compound lacking nitrogenous side chains. Early research focused on their ability to inhibit calcium carbonate crystallization, leading to applications in water treatment and scale prevention. By the 1980s, the discovery of pamidronate —a nitrogen-containing bisphosphonate—marked a paradigm shift, as nitrogen incorporation significantly enhanced antiresorptive potency in bone tissue.
Key Milestones:
- Role of R₁ and R₂ Chains : The geminal bisphosphonate core (P–C–P) serves as a calcium-binding scaffold, while the R₁ and R₂ side chains modulate pharmacological activity. Hydrophobic R₁ groups (e.g., octyl) improve mineral adsorption, whereas nitrogenous R₂ groups enhance osteoclast inhibition.
- Alkylimino Derivatives : Introducing alkylimino groups (e.g., octylimino) optimized tissue specificity. For example, tetrapotassium ((octylimino)bis(methylene))bisphosphonate (C₁₀H₂₁K₄NO₆P₂) demonstrated enhanced solubility profiles compared to sodium salts.
These advancements underscored the importance of side-chain engineering in tailoring bisphosphonate functionality, culminating in derivatives like this compound for targeted applications.
Position Within Contemporary Phosphonate Chemistry Research
Current research on alkylimino bisphosphonates emphasizes structure-activity relationship (SAR) optimization and multifunctional applications . This compound exemplifies these trends through its balanced hydrophobicity and ionic character.
Research Frontiers:
- Material Science : The compound’s calcium-chelation capacity is exploited in corrosion inhibition and metal surface treatment. Comparative studies with tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (C₁₀H₂₁NNa₄O₆P₂) reveal that longer alkyl chains improve adsorption on iron oxides.
- Biomedical Engineering : Bisphosphonates are investigated for drug delivery systems targeting bone malignancies. The octyl chain’s hydrophobicity may facilitate micelle formation for hydrophobic drug encapsulation.
- Environmental Chemistry : Derivatives with branched alkyl chains (e.g., 2-ethylhexyl) show superior biodegradability, influencing green chemistry initiatives.
Comparative Analysis with Analogues :
| Compound | Alkyl Chain | Counterion | Key Application |
|---|---|---|---|
| This compound | C₈H₁₇ | Na⁺ | Bone-targeted drug delivery |
| Tetrapotassium ((octylimino)bis(methylene))bisphosphonate | C₈H₁₇ | K⁺ | Industrial water softening |
| Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate | C₂H₄OH | Na⁺ | Chelation therapy |
This compound’s versatility ensures its relevance in interdisciplinary research, particularly in optimizing molecular designs for specific physicochemical or biological endpoints.
Properties
CAS No. |
94199-61-8 |
|---|---|
Molecular Formula |
C10H21NNa4O6P2 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme can be represented as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: Ensuring the purity of octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH levels throughout the reaction.
Purification: Using techniques such as crystallization or filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Redox Reactions: Oxidizing or reducing agents may be used, depending on the desired reaction.
Major Products Formed
Chelation: Metal-bisphosphonate complexes.
Hydrolysis: Phosphonic acid derivatives.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H21NNa4O6P2
- Molecular Weight : 405.18 g/mol
- IUPAC Name : Tetrasodium; N,N-bis(phosphonatomethyl)octan-1-amine
- CAS Number : 81797-48-0
The compound features two phosphonate groups connected by a methylene bridge to an octylimino moiety, which enhances its biological activity and utility across various fields.
Pharmaceutical Applications
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is primarily used in the treatment of bone diseases, particularly osteoporosis. Its mechanism involves inhibiting osteoclast-mediated bone resorption, which is crucial in maintaining bone density and preventing fractures.
Case Studies:
- Osteoporosis Treatment : Clinical trials have demonstrated that this compound effectively reduces bone turnover rates in patients with osteoporosis, leading to improved bone mineral density .
- Paget's Disease : Research indicates that the compound alleviates pain and stabilizes bone structure in patients suffering from Paget's disease .
Industrial Applications
The compound is utilized in various industrial processes due to its chelating properties, which allow it to bind metal ions effectively.
| Application Area | Description |
|---|---|
| Water Treatment | Acts as a scale inhibitor and helps prevent corrosion in water systems. |
| Detergents | Enhances cleaning efficiency by chelating metal ions that interfere with surfactants. |
| Metal Finishing | Used in plating baths to control metal ion contamination . |
The biological activity of this compound extends beyond bone health:
- Inhibition of Osteoclast Activity : In vitro studies show significant inhibition of osteoclasts, leading to reduced bone resorption .
- Potential in Cancer Therapy : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance efficacy against bone metastases .
Mechanism of Action
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This chelation process can disrupt various biological pathways, making it useful in medical and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Bisphosphonate Compounds
Structural Analogues with Varying Alkyl Chains
Tetrasodium [[(dodecylimino)bis(methylene)]bisphosphonate (CAS: 16693-69-9)
- Structure : Features a dodecyl (C12) chain instead of octyl (C8).
- Properties : Increased lipophilicity improves performance in oil-field water treatment but reduces aqueous solubility.
- Applications : Preferred in high-temperature industrial systems due to enhanced thermal stability .
Tetrasodium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94087-51-1)
Table 1: Alkyl Chain Comparison
| Compound | Alkyl Group | Solubility (H₂O) | Key Application |
|---|---|---|---|
| Octylimino variant (Na⁺) | C8 linear | Moderate | Corrosion inhibition |
| Dodecylimino variant (Na⁺) | C12 linear | Low | High-temp water treatment |
| 2-Ethylhexyl variant (Na⁺) | Branched C8 | High | Detergent stabilization |
Counterion Variants
Tetrapotassium [(octylimino)bis(methylene)]bisphosphonate (CAS: 94230-74-7)
Table 2: Counterion Impact
| Counterion | Solubility (g/L) | Stability in Chlorine | Preferred Use Case |
|---|---|---|---|
| Na⁺ | 250 | High | Industrial detergents |
| K⁺ | 320 | Moderate | Agrochemicals |
Functional Group Modifications
Tetrasodium (1-hydroxyethylidene)bisphosphonate (Etidronate, CAS: 3794-83-0)
- Structure: Hydroxyethylidene bridge instead of octylimino.
- Properties : Chelates calcium ions effectively; pH-dependent stability.
- Applications : Medical (osteoporosis), cosmetics (anti-aging), and peroxide stabilization .
Tetraethyl (chloromethylene)bisphosphonate (CAS: 50870-71-8)
Table 3: Functional Group Comparison
| Compound | Bridging Group | Key Property | Application Domain |
|---|---|---|---|
| Octylimino variant (Na⁺) | Octylimino | Metal chelation | Water treatment |
| Etidronate (Na⁺) | Hydroxyethylidene | Calcium inhibition | Pharmaceuticals |
| Chloromethylene variant (Et) | Chloromethylene | Prodrug activation | Antiviral research |
Biological Activity
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a synthetic compound classified as a bisphosphonate derivative. This compound has garnered attention due to its significant biological activities, particularly in the context of bone health and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₆P₂
- Molecular Weight : Approximately 405.183 g/mol
- Structure : The compound features two phosphonate groups linked through a methylene bridge to an octylimino moiety, which enhances its biological activity compared to other bisphosphonates.
This compound primarily functions by inhibiting bone resorption, similar to other bisphosphonates. The mechanism involves:
- Inhibition of Osteoclast Activity : The compound selectively binds to hydroxyapatite in bone, leading to reduced osteoclast-mediated bone resorption. This action is critical in treating conditions like osteoporosis and Paget's disease .
- Induction of Osteoclast Apoptosis : It promotes apoptosis in osteoclasts through the inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonic acid pathway, which is essential for osteoclast survival .
Biological Activities
The biological activities of this compound include:
- Inhibition of Bone Resorption : This compound has been shown to significantly reduce markers of bone resorption in vitro and in vivo studies.
- Potential Anti-cancer Effects : Recent studies suggest that bisphosphonates may reduce the risk of bone metastases in certain cancers, particularly breast cancer in postmenopausal women .
- Developmental Toxicity Assessment : Research using zebrafish models indicates that bisphosphonates can affect developmental processes, although specific data on this compound remains limited .
Comparative Analysis with Other Bisphosphonates
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrasodium ((hexylimino)bis(methylene))bisphosphonate | Similar bisphosphonate structure | Different alkyl chain length affects solubility |
| Tetrasodium (N,N-bis(2-hydroxyethyl)aminomethyl)phosphonate | Contains hydroxyethyl groups | Enhanced solubility and potential for different biological activity |
| Disodium (3-amino-1-hydroxypropylidene)-1,1-bisphosphonate | Contains amino and hydroxy groups | Focused on anti-resorptive properties in bone health |
The unique octyl group in this compound may influence its pharmacokinetics and biological interactions differently compared to other bisphosphonates.
Case Studies and Research Findings
- Bone Health Studies : Clinical trials have demonstrated that bisphosphonates can significantly improve bone mineral density (BMD) and reduce fracture risk. For instance, a meta-analysis indicated that the addition of adjuvant bisphosphonates in postmenopausal women with breast cancer significantly reduced the risk of bone recurrence .
- Zebrafish Model Studies : Investigations using zebrafish embryos have shown that exposure to various bisphosphonates, including derivatives similar to this compound, can lead to developmental changes. These findings underscore the importance of evaluating potential toxicological effects alongside therapeutic benefits .
Q & A
Q. How can mechanistic studies differentiate between membrane-disruption and enzyme-inhibition modes of action?
- Methodological Answer :
- Fluorescence anisotropy to track membrane fluidity changes .
- Enzyme inhibition assays (e.g., alkaline phosphatase) with/without pre-treatment with membrane impermeable inhibitors .
- TEM imaging to visualize membrane integrity post-exposure .
Tables for Comparative Analysis
Table 1. Key Physicochemical Properties of Alkylimino-Bisphosphonate Derivatives
| Alkyl Chain Length | CAS Number | Solubility (g/L, H₂O) | CMC (mM) | Reference |
|---|---|---|---|---|
| Octyl | 94230-73-6 | 120 (pH 12) | 0.45 | |
| Nonyl | 90506-10-8 | 98 (pH 12) | 0.32 | |
| Dodecyl | 94230-68-9 | 65 (pH 12) | 0.18 |
Table 2. Common Contaminants in Bisphosphonate Synthesis and Mitigation Strategies
| Contaminant | Detection Method | Removal Strategy |
|---|---|---|
| Unreacted octylamine | GC-MS | Acid-base extraction |
| Sodium chloride | Ion chromatography | Dialysis (MWCO 500 Da) |
| Phosphonic acid | ³¹P NMR | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
